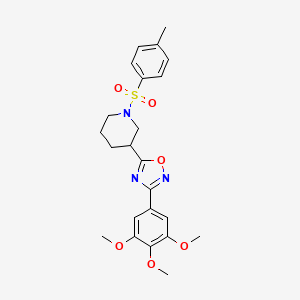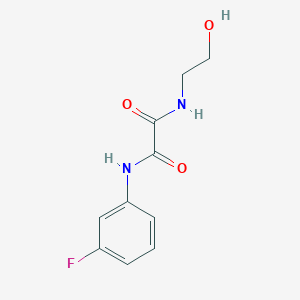
N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide, commonly known as FPH1, is a chemical compound that has gained attention in scientific research due to its potential as a valuable tool for studying the biological functions of PHD (prolyl hydroxylase domain) proteins. PHD proteins play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is involved in various physiological processes, including angiogenesis, erythropoiesis, and metabolism.
Wissenschaftliche Forschungsanwendungen
Discovery and Enzyme Inhibition
N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives have been identified as potent and selective inhibitors for the Met kinase superfamily, with significant implications in cancer research. The selective inhibition of Met kinase by these compounds has demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, highlighting their potential as therapeutic agents in cancer treatment (Schroeder et al., 2009).
Fluorescent “Off−On” Behavior
Research on oxamide derivatives has led to the discovery of new fluorophores that exhibit an "off-on" fluorescence characteristic upon complexation with metal ions. This property is derived from controlling the twisted intramolecular charge transfer (TICT) relaxation process, indicating potential applications in sensing and imaging technologies (Morozumi et al., 2001).
Intramolecular Hydrogen Bonding
The study of oxamide derivatives has also revealed the presence of intramolecular three-center hydrogen bonding, which stabilizes their structure. This finding provides insights into the molecular design principles that can influence the stability and reactivity of similar compounds (Martínez-Martínez et al., 1998).
Anticancer Activity and Molecular Docking
Dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands have been synthesized and shown to exhibit in vitro anticancer activity. These studies also include molecular docking to understand the interactions between these complexes and biomolecules, further emphasizing the role of N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives in the development of new anticancer agents (Zheng et al., 2015).
Electrocatalytic Reactions
N-Oxyl compounds, related to N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide through their functional groups and electronic properties, have been utilized as catalysts in electrocatalytic reactions. These compounds facilitate the selective oxidation of organic molecules, offering a sustainable approach to various chemical syntheses (Nutting et al., 2018).
Eigenschaften
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-7-2-1-3-8(6-7)13-10(16)9(15)12-4-5-14/h1-3,6,14H,4-5H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQOJHJURQTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2559868.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2559873.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)

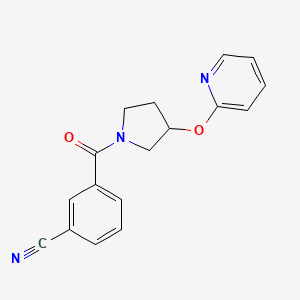
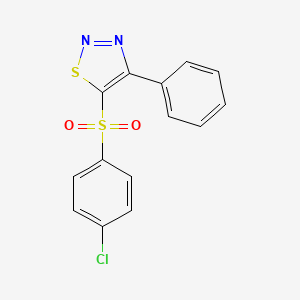
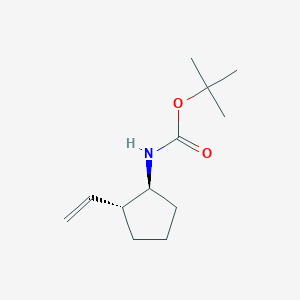
![(9s,10s)-13-((E)-(furan-2-ylmethylene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2559887.png)
![2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2559888.png)

